molecular formula C21H21N3O2 B147763 Pararosaniline acetate CAS No. 6035-94-5

Pararosaniline acetate

Cat. No.: B147763
CAS No.: 6035-94-5
M. Wt: 347.4 g/mol
InChI Key: YIXIVOYGLPFDCY-UHFFFAOYSA-N
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Description

Pararosaniline acetate is a complex organic compound that features a benzenamine core with additional functional groups

Mechanism of Action

Target of Action

It’s known that pararosaniline is used as a colorimetric test for aldehydes, in the schiff test . It is the only basic fuchsine component suitable for making the aldehyde-fuchsine stain for pancreatic islet beta cells .

Mode of Action

Pararosaniline acetate interacts with its targets primarily through its three amino groups . The functionalization of pararosaniline by direct coupling of amino groups with halogenated fatty acids leads to amides derived from fatty acid .

Biochemical Pathways

It’s known that pararosaniline is used in the schiff test, a colorimetric test for aldehydes . This suggests that it may interact with aldehyde groups in biochemical pathways.

Pharmacokinetics

It’s known that pararosaniline is a dye highly soluble in water and polar solvents , which could influence its bioavailability.

Result of Action

It’s known that pararosaniline is used as a colorimetric test for aldehydes, in the schiff test . It is the only basic fuchsine component suitable for making the aldehyde-fuchsine stain for pancreatic islet beta cells . This suggests that it may have a staining effect on cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that the BIS method of the pararosaniline method used for monitoring ambient SO2 displays greater sensitivity to low blank values compared to the EPA method . This suggests that the method of application and the surrounding environment can significantly impact the effectiveness of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pararosaniline acetate typically involves the reaction of benzenamine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of benzenamine with 4-aminophenyl and 4-imino-2,5-cyclohexadien-1-ylidene groups, followed by acetylation to form the monoacetate derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Pararosaniline acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pararosaniline acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, N-Me derivatives
  • Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, benzoates
  • Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monohydrochloride

Uniqueness

What sets Pararosaniline acetate apart from similar compounds is its specific functional groups and the resulting chemical properties. These unique features make it particularly useful in certain applications, such as its role in specific chemical reactions and its potential therapeutic effects .

Properties

IUPAC Name

[4-[bis(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]azanium;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3.C2H4O2/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;1-2(3)4/h1-12,20H,21-22H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXIVOYGLPFDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1=CC(=[NH2+])C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064088
Record name Bis(p-aminophenyl)-4-methylenecyclohexa-2,5-dienylideneammonium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6035-94-5
Record name Pararosaniline acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6035-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(p-aminophenyl)-4-methylenecyclohexa-2,5-dienylideneammonium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(p-aminophenyl)-4-methylenecyclohexa-2,5-dienylideneammonium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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